![molecular formula C14H20N2O2 B13867326 4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine is a complex organic compound that features a morpholine ring attached to an isoindoline moiety via an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine typically involves the following steps:
Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized through the reduction of isoindole derivatives using suitable reducing agents.
Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, where an appropriate ethylating agent reacts with the isoindoline derivative.
Formation of the Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction, where the ethylated isoindoline reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]thiomorpholine: Contains a thiomorpholine ring instead of morpholine.
Uniqueness
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine is unique due to the presence of both the isoindoline and morpholine moieties, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine |
InChI |
InChI=1S/C14H20N2O2/c1-2-14(9-13-11-15-10-12(1)13)18-8-5-16-3-6-17-7-4-16/h1-2,9,15H,3-8,10-11H2 |
InChIキー |
IQJUZNJDZYTMBU-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCOC2=CC3=C(CNC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


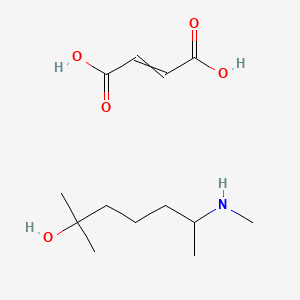

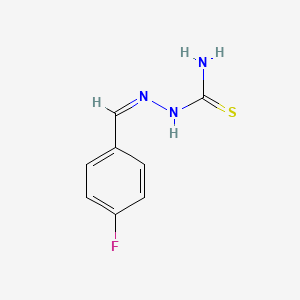
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13867255.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)
![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)
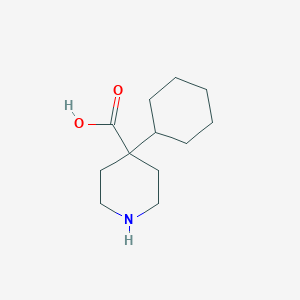
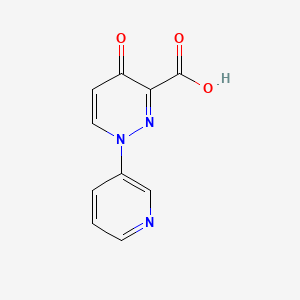
![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)
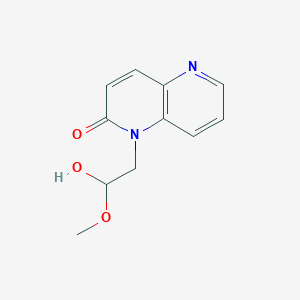
![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)

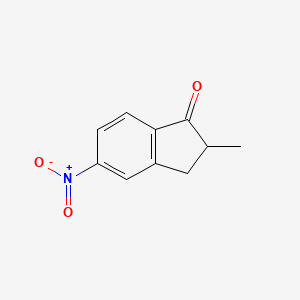
![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
